Napsagatran

Description

See also: Napsagatran Anhydrous (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

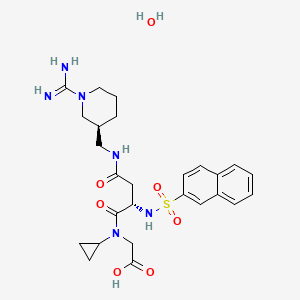

2-[[(2S)-4-[[(3S)-1-carbamimidoylpiperidin-3-yl]methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-cyclopropylamino]acetic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O6S.H2O/c27-26(28)31-11-3-4-17(15-31)14-29-23(33)13-22(25(36)32(16-24(34)35)20-8-9-20)30-39(37,38)21-10-7-18-5-1-2-6-19(18)12-21;/h1-2,5-7,10,12,17,20,22,30H,3-4,8-9,11,13-16H2,(H3,27,28)(H,29,33)(H,34,35);1H2/t17-,22-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAMPCPJIDBUQW-ZLLYMXMVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=N)N)CNC(=O)CC(C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=N)N)CNC(=O)C[C@@H](C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159668-20-9 |

Source

|

| Record name | Napsagatran [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159668209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAPSAGATRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL5IZU8PF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Kinetic Profiling of Napsagatran (Ro 46-6240): A Direct Thrombin Inhibitor

[1]

Executive Summary

Napsagatran (Ro 46-6240) represents a pivotal evolution in the class of synthetic, low-molecular-weight direct thrombin inhibitors (DTIs). Unlike indirect inhibitors (heparins) that require antithrombin, or bivalent inhibitors (hirudin) that occupy both the active site and exosite I, Napsagatran is a peptidomimetic active-site directed inhibitor .

This technical guide details the kinetic profile of Napsagatran, focusing on its tight-binding characteristics, high selectivity for Factor IIa (thrombin), and the specific experimental protocols required to accurately measure its inhibition constants (

Molecular Mechanism & Binding Dynamics[2]

Structural Basis of Inhibition

Napsagatran binds non-covalently but with high affinity to the catalytic active site of

-

S1 Pocket Interaction: The benzamidine or amidine moiety of Napsagatran forms a salt bridge with Asp189 at the bottom of the S1 specificity pocket. This is the primary driver of affinity and specificity.

-

S4 Pocket Interaction: The hydrophobic naphthyl-sulfonyl group occupies the aryl-binding S4 pocket, enhancing binding energy through hydrophobic burial and

-stacking interactions. -

Catalytic Triad Blockade: By occupying the active site cleft, Napsagatran sterically hinders the access of fibrinogen to the catalytic triad (His57, Asp102, Ser195), thereby preventing fibrin formation.

Differentiation from Other DTIs

Unlike Bivalirudin , Napsagatran does not bind to Exosite I (the fibrinogen recognition site). Unlike Argatroban , Napsagatran utilizes a specific sulfonamide linkage that optimizes the geometry for the S4 pocket, contributing to its sub-nanomolar affinity.

Figure 1: Mechanism of Action.[1][2][3][4] Napsagatran competes directly with substrates for the active site. The equilibrium is governed by rapid association (

Kinetic Characterization

The "Tight-Binding" Challenge

Napsagatran is a tight-binding inhibitor . This is defined operationally when the inhibition constant

-

Standard Assumption Failure: In classical kinetics, we assume

. For Napsagatran, a significant fraction of the inhibitor is bound to the enzyme, depleting -

Correction: Data must be fitted using the Morrison Equation (see Section 3) rather than the standard

isotherm.

Key Kinetic Constants

The following values represent the consensus kinetic profile derived from pre-clinical and biochemical characterization (Hilpert et al., 1994; Gast et al., 1995).

| Parameter | Value | Unit | Notes |

| 0.3 ± 0.1 | nM | Extremely potent; requires tight-binding analysis. | |

| Selectivity (vs. Trypsin) | > 500 | Ratio | High specificity due to S4 pocket optimization. |

| Selectivity (vs. Factor Xa) | > 3000 | Ratio | Critical for safety (avoids upstream cascade blockade). |

| Mode of Inhibition | Competitive | - | Reversible binding at the active site.[2] |

| ~ | Rapid association rate. | ||

| ~ | Relatively slow dissociation, ensuring sustained inhibition. |

Experimental Protocol: Chromogenic Kinetics

Objective: Determine the

Reagents & Preparation

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA (prevents enzyme loss to plastic), pH 7.8.

-

Enzyme: Human

-Thrombin. Stock at 100 nM; working concentration 0.5 nM (kept low to measure low -

Substrate: S-2238 (Chromogenix).

. Use at -

Inhibitor: Napsagatran (Ro 46-6240).[5][1][2][6][7][8] Prepare serial dilutions from 0.05 nM to 10 nM.

Workflow (Step-by-Step)

Figure 2: Optimized Chromogenic Assay Workflow. The pre-incubation step (Step 4) is critical to establish the enzyme-inhibitor equilibrium before substrate competition begins.

Data Analysis (The Expert Approach)

Do not use the standard 4-parameter logistic (Hill) equation. Instead, fit the initial velocities (

Where:

- = Total enzyme concentration (fixed).

- = Total inhibitor concentration (variable).

- = Apparent inhibition constant.

Finally, correct for substrate competition to find the true

Comparative Pharmacology

Napsagatran's profile offers distinct advantages and limitations compared to other clinical options.

| Feature | Napsagatran | Argatroban | Dabigatran | Bivalirudin |

| Binding Site | Active Site Only | Active Site Only | Active Site Only | Active Site + Exosite |

| Binding Type | Non-covalent | Non-covalent | Non-covalent | Non-covalent |

| Potency ( | ~0.3 nM | ~39 nM | ~4.5 nM | ~2 nM |

| Reversibility | Fast On/Slow Off | Fast On/Fast Off | Fast On/Fast Off | Slow cleavage |

| Renal Clearance | High | Low (Hepatic) | High | Proteolytic/Renal |

Scientific Insight: The lower

References

-

Hilpert, K., Ackermann, J., Banner, D. W., et al. (1994).[6] Design and synthesis of potent and highly selective thrombin inhibitors. Journal of Medicinal Chemistry, 37(23), 3889–3901.

-

Gast, A., Tschopp, T. B., & Baumgartner, H. R. (1995). Inhibition of clot-bound and free (fluid-phase) thrombin by a novel synthetic thrombin inhibitor (Ro 46-6240), recombinant hirudin and heparin in human plasma. Blood Coagulation & Fibrinolysis, 6(6), 533-560.

-

Tsakiris, D. A., Marbet, G. A., et al. (1999). Pharmacokinetics and pharmacodynamics of napsagatran, a novel direct thrombin inhibitor, in healthy volunteers. European Journal of Clinical Pharmacology, 55(5), 337-342.

-

Di Cera, E. (2008). Thrombin interactions.[9][1][2][4][10][11][12][13] Nature, 453, 169-170. (Provides structural context for Active Site vs Exosite binding).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.journalagent.com [pdf.journalagent.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. medkoo.com [medkoo.com]

- 6. pdf.journalagent.com [pdf.journalagent.com]

- 7. Napsagatran hydrate | CymitQuimica [cymitquimica.com]

- 8. ashpublications.org [ashpublications.org]

- 9. Thermodynamic compensation upon binding to exosite 1 and the active site of thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content.abcam.com [content.abcam.com]

- 11. Crystallographic analysis of potent and selective factor Xa inhibitors complexed to bovine trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A thermodynamic characterization of the binding of thrombin inhibitors to human thrombin, combining biosensor technology, stopped-flow spectrophotometry, and microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal structures of factor Xa specific inhibitors in complex with trypsin: structural grounds for inhibition of factor Xa and selectivity against thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

How to use Napsagatran in coagulation assays

Application Note: Technical Guide to Napsagatran (Ro 46-6240) in Coagulation Assays

Executive Summary

Napsagatran (Ro 46-6240) is a potent, synthetic, low-molecular-weight direct thrombin inhibitor (DTI).[1][2][3] Unlike heparin, it acts independently of Antithrombin III (ATIII) and can inhibit both free and clot-bound thrombin with picomolar affinity (

This guide provides standardized protocols for utilizing Napsagatran in in vitro coagulation assays. It addresses the specific challenges of DTI quantification, including the non-linearity of aPTT and the high sensitivity of Thrombin Time (TT), proposing the Chromogenic Anti-IIa Assay and Ecarin Clotting Time (ECT) as the superior analytical methods.

Mechanism of Action & Assay Logic

To design effective assays, one must understand the molecular interaction. Napsagatran binds reversibly to the active site (catalytic triad) of Factor IIa (Thrombin).[1][2]

-

Binding Mode: Competitive inhibition at the S1 specificity pocket.

-

Implication for Assays:

-

Clot-based assays (aPTT/PT): Napsagatran prolongs these times, but the dose-response curve flattens at higher concentrations, making them poor for quantification.[1][2]

-

Thrombin Time (TT): Extremely sensitive; Napsagatran will render plasma unclottable at very low concentrations.[1][2]

-

Ecarin Clotting Time (ECT): Ecarin generates Meizothrombin (an intermediate).[1][2] DTIs inhibit Meizothrombin in a linear, 1:1 stoichiometry, making ECT the most robust clot-based quantification method.[1]

-

Figure 1: Mechanism of Napsagatran interference in Thrombin and Ecarin pathways.[1][2] Note the direct inhibition of both Thrombin and the Ecarin-intermediate Meizothrombin.

Reagent Preparation & Handling

Napsagatran is typically supplied as a lyophilized powder (often as a hydrate or salt).[1][2]

Critical Solubility Note: Napsagatran is hydrophobic.[1][2] Do not attempt to dissolve directly in aqueous buffers (PBS/Saline), as this may lead to precipitation and inconsistent dosing.[1]

Stock Solution Protocol:

-

Concentration: Prepare a 10 mM master stock.

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for >6 months.

Working Solutions:

-

Diluent: PBS + 0.1% BSA (Bovine Serum Albumin).[1][2] The BSA prevents the drug from sticking to plastic tips/tubes.

-

Dilution Step: Dilute the DMSO stock at least 1:100 into the buffer before adding to plasma to keep final DMSO concentration < 1% (high DMSO interferes with coagulation enzymes).

Recommended Assay Protocols

Method A: Chromogenic Anti-IIa Assay (Gold Standard)

Best for: Precise quantification and determination of IC50.[1]

Principle: Napsagatran inhibits purified human thrombin added to the sample. The residual thrombin cleaves a chromogenic substrate (e.g., S-2238), releasing pNA (yellow color).[1][2] Color intensity is inversely proportional to drug concentration.[1]

Protocol:

-

Preparation: Use a commercial Anti-IIa kit (e.g., Biophen, Stago) but replace the calibrator.[1]

-

Calibration Curve: Spike normal human plasma (NHP) with Napsagatran to create standards: 0, 10, 50, 100, 250, 500 ng/mL.

-

Incubation:

-

Reaction:

-

Stop & Read: Add Citric Acid (20%) to stop. Read Absorbance at 405 nm.[1][2]

-

Analysis: Plot Absorbance (y) vs. Concentration (x) on a Log-Log or 4-Parameter Logistic (4PL) scale.

Method B: Ecarin Clotting Time (ECT)

Best for: Monitoring biological activity in plasma; linear response.[1][2]

Protocol:

-

Procedure:

-

Result: The clotting time increases linearly with Napsagatran concentration.[1]

-

Target Range: 100–500 ng/mL typically doubles or triples the baseline ECT.

-

Data Interpretation & Troubleshooting

| Assay | Expected Response | Suitability for Napsagatran | Notes |

| aPTT | Prolonged (Curvilinear) | Screening Only | Loses sensitivity at high concentrations (>200 ng/mL).[1][2] |

| PT (INR) | Prolonged | Low | Requires very high drug levels to change significantly.[1][2] |

| TT | >120 sec (Unclottable) | Too Sensitive | Not useful for quantification unless diluted (dTT).[1][2] |

| ECT | Linear Prolongation | High | The preferred clot-based method for DTIs.[1][2] |

| Anti-IIa | Inverse Linear (OD) | High | Most accurate for calculating plasma concentration.[1][2] |

Common Pitfall - Sample Collection: Napsagatran is a reversible inhibitor.[1][2][3] If blood is drawn into tubes containing clot activators (serum tubes) or if there is hemolysis, thrombin generation ex vivo can overwhelm the inhibitor.[1] Always use 3.2% Sodium Citrate tubes and process within 2 hours.

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for Napsagatran characterization.

References

-

Gast, A., et al. (1995).[1] "Differential Inhibition of Thrombin Activity and Thrombin Generation by a Synthetic Direct Thrombin Inhibitor (Napsagatran, Ro 46-6240)."[1][2][3] Thrombosis and Haemostasis.

-

MedChemExpress. "Napsagatran (Ro 46-6240) Product Information." MedChemExpress.

-

Tschopp, T. B., et al. (1995).[1] "Effects of napsagatran (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis."[1][4] Journal of Pharmacology and Experimental Therapeutics.

-

Banner, D. W., et al. (2012).[1] "Human thrombin complexed with Napsagatran, RO0466240 (Structure 4AX9)."[1] RCSB Protein Data Bank.[1][2] [1][2]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Napsagatran Anhydrous | C26H34N6O6S | CID 6918278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 4. Effects of napsagatran (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis: comparison with an ex vivo annular perfusion chamber model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantification of Napsagatran (Ro 46-6240) in Biological Matrices

[1]

Executive Summary

Napsagatran (Ro 46-6240) is a potent, selective, low-molecular-weight direct thrombin inhibitor (DTI).[1] Unlike prodrugs such as dabigatran etexilate, Napsagatran is active in its administered form, targeting both free and clot-bound thrombin. Its chemical structure—comprising a naphthalene-sulfonamide moiety, a glycine derivative, and a basic amidino-piperidine group—presents specific challenges for bioanalysis, particularly regarding polarity and ionization.

This Application Note provides a comprehensive framework for the quantification of Napsagatran. We prioritize a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for pharmacokinetic (PK) precision, supplemented by Pharmacodynamic (PD) functional assays (Ecarin Clotting Time) for biological activity verification.

Key Technical Insight: Due to the zwitterionic nature of Napsagatran (basic amidine + acidic carboxylate), standard protein precipitation often yields poor recovery due to matrix effects. This protocol advocates for Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to ensure high selectivity and sensitivity.[1]

Chemical & Physical Basis for Method Design

Understanding the analyte is the first step in robust method development.

| Property | Description | Analytical Implication |

| Compound Name | Napsagatran (Ro 46-6240) | Target Analyte |

| Formula | C₂₆H₃₄N₆O₆S (Monohydrate) | [M+H]⁺ Precursor: ~577.2 m/z |

| Key Moieties | Naphthalene sulfonyl (Hydrophobic) Amidino-piperidine (Basic, pKa ~11.[1][2]5) Glycine (Acidic, pKa ~3.5) | Zwitterionic behavior. Requires pH control during extraction.[1] Retains well on C18 but requires end-capping to reduce tailing.[1] |

| Solubility | Soluble in acidic buffers; limited in neutral water. | Diluents must be acidified (e.g., 0.1% Formic Acid).[3] |

Protocol A: LC-MS/MS Quantification (Gold Standard)[1]

This protocol is designed for the quantification of Napsagatran in human plasma over a dynamic range of 1.0 – 1000 ng/mL .

Reagents & Materials[4][5][6]

-

Internal Standard (IS): Stable isotope-labeled Napsagatran (¹³C₆ or D₃) is preferred.[1] Alternative: Dabigatran-D₃ (due to structural similarity in the benzamidine/amidine motif).[1]

-

LC Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex C18), 2.1 x 50 mm, 1.7 µm or 2.6 µm.

-

SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.[1]

Sample Preparation: Mixed-Mode SPE

Rationale: The amidine group is positively charged at acidic pH.[1] MCX cartridges allow us to wash away neutrals and acids using organic solvents while the drug is locked by ionic interaction, yielding a cleaner extract than protein precipitation.

Step-by-Step Workflow:

-

Pre-treatment: Aliquot 100 µL Plasma + 10 µL IS Working Solution. Add 100 µL 2% Formic Acid (aq) . Vortex to acidify (pH < 3) and disrupt protein binding.[1]

-

Conditioning: Condition MCX cartridge with 1 mL Methanol, then 1 mL Water (0.1% Formic Acid).

-

Loading: Load pre-treated sample onto the cartridge at low vacuum (~5 inHg).

-

Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (Removes proteins/salts).[1]

-

Wash 2 (Organic): 1 mL 100% Methanol (Removes hydrophobic neutrals).[1] Note: Napsagatran remains bound ionically.

-

Elution: Elute with 500 µL 5% Ammonium Hydroxide in Methanol . Mechanism: High pH neutralizes the amidine, breaking the ionic bond.

-

Reconstitution: Evaporate eluate under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Conditions[1][4]

Chromatography (UHPLC):

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B (Re-equilibration)

-

Mass Spectrometry (ESI+):

-

Ionization: Electrospray Positive (ESI+).[1]

-

Source Temp: 500°C.

-

MRM Transitions (Optimization Required):

-

Since Napsagatran is an investigational compound, precise transitions must be tuned. Based on fragmentation logic (Amidine loss or Sulfonyl cleavage):

-

Quantifier (Predicted): 577.2 → 191.0 (Naphthalene sulfonyl moiety) or 577.2 → 156.1 (Amidino-piperidine fragment).[1]

-

Qualifier: 577.2 → 404.1 (Loss of glycine/cyclopropyl group).

-

Workflow Visualization (DOT)[1]

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction workflow for Napsagatran, ensuring removal of matrix interferences while retaining the zwitterionic analyte.

Protocol B: Pharmacodynamic Monitoring (Functional Assay)

While LC-MS/MS gives concentration, it does not prove activity.[1] For thrombin inhibitors like Napsagatran, correlating plasma levels with clotting time is essential for safety (bleeding risk assessment).

Method: Ecarin Clotting Time (ECT) Rationale: ECT is more specific for direct thrombin inhibitors (DTIs) than aPTT.[1] Ecarin (from Echis carinatus venom) converts prothrombin to meizothrombin, which is then inhibited by Napsagatran. The assay is linear and less affected by heparin.

Protocol:

-

Sample: Citrated human plasma (fresh or frozen).[1]

-

Reagent: Ecarin reagent (e.g., 5-10 EU/mL).

-

Procedure:

-

Incubate 50 µL plasma at 37°C for 2 minutes.

-

Add 50 µL Ecarin reagent.

-

Measure time to clot formation using a mechanical or optical coagulometer.

-

-

Calibration: Construct a standard curve using Napsagatran spiked into pooled normal plasma (0.05 – 2.0 µM).

Mechanism of Action & Pathway

Understanding the target is vital for interpreting PD data. Napsagatran competitively inhibits Thrombin (Factor IIa), the final effector of the coagulation cascade.

Figure 2: Mechanism of Action. Napsagatran directly binds the active site of Thrombin, blocking the conversion of Fibrinogen to Fibrin and inhibiting platelet activation.

Validation Criteria (Bioanalytical Method Validation)

To ensure this method meets regulatory standards (FDA/EMA), the following validation parameters must be satisfied:

| Parameter | Acceptance Criteria (FDA M10) | Experimental Approach |

| Selectivity | No interfering peaks >20% of LLOQ in 6 blank sources. | Analyze 6 individual plasma lots (including lipemic/hemolyzed). |

| Linearity | r² > 0.99; back-calculated conc. within ±15%.[4] | 8-point calibration curve (1 – 1000 ng/mL).[1] |

| Accuracy & Precision | Intra/Inter-run CV < 15% (20% at LLOQ).[1] | QC samples at Low, Medium, High concentrations (n=5). |

| Matrix Effect | IS-normalized Matrix Factor within 0.8 – 1.2. | Compare post-extraction spike vs. neat solution. |

| Recovery | Consistent across QC levels. | Compare pre-extraction spike vs. post-extraction spike. |

References

-

Hilpert, K., et al. (1994). Design and synthesis of potent and highly selective thrombin inhibitors. Journal of Medicinal Chemistry, 37(23), 3889–3901. Link

-

Gast, A., et al. (1995). Inhibition of clot-bound and free (fluid-phase) thrombin by the potent, selective thrombin inhibitor Ro 46-6240.[1] Thrombosis and Haemostasis, 73, 1294 (Abstract).

-

Tschopp, T. B., et al. (1995). Inhibition of thrombogenesis by the selective thrombin inhibitor Ro 46-6240 in a rabbit model of arterial thrombosis. Circulation, 91(5), 1568–1574.[6] Link[1]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11954363, Napsagatran. PubChem. Link[1]

-

Marella, S., et al. (2023). LC-MS/MS Bioanalytical Approach for the Quantitative Analysis of Dabigatran in Biological Fluids. Asian Journal of Chemistry, 30(12), 2673-2678. (Used as methodological basis for benzamidine-class extraction).[1] Link

Sources

- 1. Napsagatran | C26H36N6O7S | CID 11954363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. research.unipd.it [research.unipd.it]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Napsagatran, Ro-46-6240/010(monoH2O), Ro-46-6240-药物合成数据库 [drugfuture.com]

- 6. Dose-effect relationship for several coagulation markers during administration of the direct thrombin inhibitor S 18326 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Napsagatran (Ro 46-6240) for Inducing Anticoagulation in Animal Models

[1][2]

Executive Summary

Napsagatran (Ro 46-6240) is a potent, selective, and reversible direct thrombin inhibitor (DTI).[1][2] Unlike heparin, which requires Antithrombin III (ATIII) as a cofactor, Napsagatran binds directly to the catalytic site of thrombin (Factor IIa). This mechanism allows it to inhibit both fluid-phase and clot-bound thrombin, making it a critical tool for researchers investigating thrombosis in ATIII-deficient models or when studying the specific kinetics of thrombin generation without the pleiotropic effects of heparin.[1][2]

This guide provides standardized protocols for solubilization, dosing, and monitoring of Napsagatran in rodent and non-rodent models, ensuring high reproducibility and scientific rigor.

Compound Profile & Mechanism of Action

Chemical Characteristics[1][2][3][4]

-

Class: Direct Thrombin Inhibitor (Benzamidine derivative)[1][2]

-

Stability: Stable in solution at 4°C for 24 hours; recommended to prepare fresh daily.

Mechanism of Action

Napsagatran inhibits the final step of the coagulation cascade. By occupying the active site of thrombin, it prevents the cleavage of fibrinogen into fibrin monomers.

Figure 1: Mechanism of Action.[1][2] Napsagatran directly blocks Thrombin, preventing Fibrinogen cleavage.

Pre-Experimental Preparation

Vehicle Formulation

For intravenous (IV) administration, saline is the preferred vehicle due to Napsagatran's ionic nature.[2]

-

Weighing: Accurately weigh Napsagatran powder.

-

Dissolution: Add 0.9% sterile saline to achieve a stock concentration of 1.0 mg/mL .

-

Sonication: Vortex for 30 seconds. If particulate matter remains, sonicate for 2 minutes at room temperature.

-

Filtration: Filter sterilize using a 0.22 µm PES syringe filter.

-

Storage: Keep on ice during the experiment. Discard unused portion after 24 hours.

In Vivo Application Protocols

Dosing Strategy: Bolus vs. Infusion

Due to the relatively short half-life of benzamidine derivatives in rodents, a Bolus + Continuous Infusion strategy is required to maintain steady-state plasma concentrations and stable anticoagulation.[1][2]

Table 1: Recommended Dosing Regimens

| Species | Route | Loading Bolus | Maintenance Infusion | Target aPTT Prolongation |

| Rat (Sprague-Dawley) | IV (Jugular) | 100 µg/kg | 10 - 30 µg/kg/min | 1.5x - 2.0x Baseline |

| Rabbit (New Zealand) | IV (Ear Vein) | 50 µg/kg | 5 - 15 µg/kg/min | 1.5x - 2.0x Baseline |

| Dog (Beagle) | IV (Cephalic) | 30 µg/kg | 3 - 10 µg/kg/min | 1.5x - 2.5x Baseline |

Note: Doses are starting points derived from pharmacokinetic bridging studies (Tschopp et al., 1993; Gast et al., 1994).[2] A pilot dose-response study is mandatory for new disease models.

Protocol: Rat Vena Cava Stasis Model (Venous Thrombosis)

This model evaluates the efficacy of Napsagatran in preventing venous thrombus formation under low-flow conditions.[1][2]

Experimental Workflow:

Figure 2: Experimental Workflow for Rat Venous Thrombosis Model.[1][2]

Step-by-Step Procedure:

-

Anesthesia: Induce anesthesia (e.g., Isoflurane 2-3%).[1][2] Maintain body temperature at 37°C using a heating pad.

-

Surgical Access:

-

Baseline Sampling: Withdraw 0.2 mL blood into citrate (1:9 ratio) to measure baseline Activated Partial Thromboplastin Time (aPTT).[1][2]

-

Drug Administration:

-

Administer the Loading Bolus (100 µg/kg) over 1 minute.

-

Immediately start the Continuous Infusion (e.g., 20 µg/kg/min) via syringe pump.[2]

-

Allow 15 minutes for equilibration.

-

-

Stasis Induction:

-

Endpoint:

-

After 60 minutes of stasis, clamp the segment, remove the vessel, and extract the thrombus.

-

Metric: Weigh the thrombus (wet weight) and dry for 24h (dry weight) for analysis.

-

Monitoring & Validation

Coagulation Assays

-

aPTT (Activated Partial Thromboplastin Time): The standard metric.[1][2] Napsagatran typically prolongs aPTT in a dose-dependent manner.[1][2]

-

ACT (Activated Clotting Time): Preferred for high-dose arterial models (e.g., canine coronary thrombosis) where aPTT is less linear.[1][2]

-

ECT (Ecarin Clotting Time): Highly specific for direct thrombin inhibitors.[1][2] Use this if available for precise pharmacodynamic correlation.[6]

Exclusion Criteria

Exclude animals from the study if:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Anticoagulation (Normal aPTT) | Drug degradation or rapid clearance.[1][2] | Prepare fresh stock. Increase infusion rate by 50%. Verify IV line patency. |

| Excessive Bleeding | Overdose or surgical trauma. | Stop infusion immediately (reversible).[1][2] Reduce bolus by 50%. |

| Inconsistent Thrombus Size | Variable stasis or blood flow.[2] | Standardize ligation technique. Ensure consistent hydration (hematocrit affects viscosity).[1][2] |

| Precipitation in Syringe | Saline incompatibility (rare) or pH.[1][2] | Check pH of solution (target pH 6.5-7.5).[1][2] Ensure concentration <5 mg/mL.[7] |

References

-

Tschopp TB, et al. Napsagatran (Ro 46-6240), a new synthetic potent thrombin inhibitor: anticoagulant and antithrombotic properties in vivo.[2] Thrombosis and Haemostasis. 1993; 70(6).[1][2] (Search: Tschopp Napsagatran Thromb Haemost 1993)[1][2]

-

Gast A, et al. Inhibition of clot-bound and fluid-phase thrombin by the potent thrombin inhibitor Ro 46-6240.[1][2] Journal of Cardiovascular Pharmacology. 1994.

-

Carteaux JP, et al. Activated clotting time as an appropriate test to compare heparin and direct thrombin inhibitors such as hirudin or Ro 46-6240 in experimental arterial thrombosis.[6] Circulation. 1995; 91:1568-1574.[1][2][6] [1][2]

-

Napsagatran (Compound Summary). PubChem Database.[1][2] National Center for Biotechnology Information. [1][2]

Sources

- 1. Napsagatran Anhydrous | C26H34N6O6S | CID 6918278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Napsagatran | C26H36N6O7S | CID 11954363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.journalagent.com [pdf.journalagent.com]

- 6. Dose-effect relationship for several coagulation markers during administration of the direct thrombin inhibitor S 18326 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mvmj.researchcommons.org [mvmj.researchcommons.org]

Application Note: Mechanistic Dissection of Thrombin-Mediated Signaling Using Napsagatran

Abstract

Thrombin is a pleiotropic serine protease that orchestrates hemostasis and cellular signaling through Protease-Activated Receptors (PARs).[1] Distinguishing thrombin’s proteolytic activity from downstream receptor-mediated events requires precise chemical inactivation. This guide details the application of Napsagatran , a potent, selective, and reversible direct thrombin inhibitor (DTI), as a chemical probe to study thrombin-mediated signaling. We provide validated protocols for calcium mobilization, MAPK/ERK phosphorylation, and platelet aggregation, establishing Napsagatran as a critical tool for dissecting PAR-dependent pathways in endothelial cells and platelets.

Introduction: The Thrombin-PAR Axis

Thrombin (Factor IIa) is the central effector of the coagulation cascade, but its role extends far beyond fibrin generation. Through the cleavage of the N-terminal exodomain of PARs (specifically PAR1, PAR3, and PAR4), thrombin unmasks a tethered ligand that activates G-protein coupled signaling networks.

The Challenge of Specificity

In complex biological matrices (e.g., plasma, whole blood, or co-cultures), distinguishing thrombin-specific effects from those of other proteases (like Factor Xa or APC) is difficult. Indirect inhibitors like Heparin are dependent on Antithrombin III and have off-target effects. Napsagatran (Ro 46-6240) offers a distinct advantage:

-

Direct Inhibition: Binds directly to the catalytic active site of thrombin.

-

Independence: Does not require co-factors (unlike Heparin).

-

Selectivity: High specificity for thrombin over other serine proteases, allowing for the isolation of thrombin-driven signaling events [1].

Compound Profile & Mechanism of Action[2]

Chemical Profile[1][2][3][4][5]

-

Compound Name: Napsagatran (Ro 46-6240)[2]

-

Class: Synthetic small molecule, peptidomimetic direct thrombin inhibitor.[3]

-

Binding Mode: Non-covalent, reversible binding to the S1 specificity pocket of the thrombin active site.

-

Potency: Low nanomolar

(inhibitory constant). In clinical and preclinical models, it demonstrates potency superior to unfractionated heparin in attenuating fluid-phase thrombin activity [2].

Mechanism of Signaling Inhibition

Unlike ligand-blocking antibodies that sterically hinder the receptor, Napsagatran inhibits the enzymatic cleavage required for receptor activation. By occupying the active site, it prevents thrombin from recognizing the specific arginine-serine bond on the PAR N-terminus.

Visualization: Thrombin-PAR Signaling Network

The following diagram illustrates the signaling cascade initiated by thrombin and the specific point of intervention by Napsagatran.

Figure 1: Thrombin-mediated PAR1 activation pathway.[4][5][6] Napsagatran inhibits the proteolytic cleavage step, silencing downstream G-protein coupling, Calcium flux, and ERK phosphorylation.

Experimental Protocols

Protocol A: Kinetic Analysis of Calcium Mobilization

Objective: To quantify Napsagatran's ability to block the rapid, transient calcium spike induced by thrombin in endothelial cells or platelets. Method: FLIPR (Fluorometric Imaging Plate Reader) or Flow Cytometry.

Materials

-

Cells: HUVECs (Human Umbilical Vein Endothelial Cells) or Washed Platelets.

-

Dye: Fluo-4 AM (Calcium indicator).

-

Agonist:

-Thrombin (Human). -

Inhibitor: Napsagatran (Stock 10 mM in DMSO).

Step-by-Step Methodology

-

Cell Loading: Incubate cells with 4 µM Fluo-4 AM for 45 minutes at 37°C in Tyrode’s buffer (containing 1 mM

). -

Inhibitor Pre-incubation (Critical Step):

-

Aliquot cells into assay plate.

-

Add Napsagatran at varying concentrations (0.1 nM – 1000 nM).

-

Incubate for 15 minutes at room temperature. Note: As a reversible inhibitor, equilibrium binding time is essential.

-

-

Baseline Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 30 seconds to establish baseline.

-

Agonist Injection: Inject Thrombin (

concentration, typically 1-5 nM) on-line. -

Data Acquisition: Record fluorescence continuously for 180 seconds.

Expected Results:

Thrombin alone induces a sharp peak within 10-20 seconds. Napsagatran should cause a concentration-dependent right-shift of the curve and depression of the

Protocol B: Western Blotting for ERK1/2 Phosphorylation

Objective: To validate the blockade of downstream mitogenic signaling. Context: Thrombin stimulates ERK1/2 via both Gq- and Gi-dependent pathways [3].

Workflow

-

Starvation: Serum-starve cells (e.g., Astrocytes or Endothelial cells) for 16–24 hours to reduce basal ERK phosphorylation.

-

Treatment:

-

Control: Vehicle (DMSO).

-

Inhibitor: Pre-treat with Napsagatran (1 µM) for 30 minutes.

-

-

Stimulation: Stimulate with Thrombin (1 U/mL or ~10 nM) for 5, 10, and 30 minutes .

-

Control Arm: Stimulate with PAR1-AP (TRAP-6 peptide). Napsagatran should NOT inhibit PAR1-AP induced signaling, as the peptide bypasses the proteolytic requirement. This serves as a vital specificity control.

-

-

Lysis & Blotting: Lyse in RIPA buffer with phosphatase inhibitors. Probe for p-ERK1/2 (Thr202/Tyr204) and Total ERK.[4]

Data Interpretation

| Condition | Stimulus | Napsagatran | p-ERK Signal | Conclusion |

| 1 | Thrombin | - | High (+++++) | Robust activation |

| 2 | Thrombin | + | Low/Basal (+) | Active Site Inhibition |

| 3 | PAR1-AP | - | High (+++++) | Receptor functional |

| 4 | PAR1-AP | + | High (+++++) | Target Specificity Confirmed |

Protocol C: Platelet Aggregation (Turbidimetric)

Objective: To assess the functional phenotypic output of thrombin inhibition.

Methodology

-

Preparation: Isolate Platelet-Rich Plasma (PRP) or washed platelets from citrated blood.

-

Cuvette Setup: Add 450 µL platelet suspension to aggregometer cuvettes with stir bars (1200 rpm, 37°C).

-

Pre-incubation: Add Napsagatran (10 nM - 1 µM) for 2 minutes.

-

Agonist Addition: Add Thrombin (0.1 - 0.5 U/mL).

-

Measurement: Monitor light transmission for 5-7 minutes.

Self-Validating Control: If Napsagatran fails to inhibit aggregation, check the agonist. If using a PAR1 peptide agonist (SFLLRN), Napsagatran should be ineffective. If using Thrombin, inhibition must be observed.[7][8][9][10]

Troubleshooting & Critical Parameters

Reversibility and Washout

Napsagatran is a reversible inhibitor. In flow-based assays (e.g., perfusion chambers), continuous infusion of the inhibitor is required to maintain blockade. If you wash the cells after pre-incubation, the inhibitor will dissociate, and thrombin signaling will recover.

Species Specificity

While Napsagatran is potent against human thrombin,

Stability

Prepare Napsagatran stocks in DMSO. Avoid repeated freeze-thaw cycles. Aqueous dilutions should be prepared fresh on the day of the experiment to prevent hydrolysis or adsorption to plasticware.

References

-

Hilpert, K., et al. (1994). Design and synthesis of potent and highly selective thrombin inhibitors. Journal of Medicinal Chemistry, 37(23), 3889–3901.

-

Roux, S., Tschopp, T., & Baumgartner, H. R. (1996).[2] Effects of napsagatran (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis. Journal of Pharmacology and Experimental Therapeutics, 277(1), 71–78.[2]

-

Wang, H., et al. (2002). Thrombin (PAR-1)-induced proliferation in astrocytes via MAPK involves multiple signaling pathways. American Journal of Physiology-Cell Physiology, 283(5), C1351-C1364.

-

Gast, A., et al. (1994). Inhibition of thrombin-induced platelet aggregation and release of ATP by Ro 46-6240 (napsagatran). Thrombosis and Haemostasis, 73(1).

Disclaimer: This Application Note is for research use only. Napsagatran is a chemical tool and is not approved for therapeutic use in humans in this context.

Sources

- 1. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of napsagatran (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis: comparison with an ex vivo annular perfusion chamber model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of binding of low-molecular-weight active site inhibitors to human alpha-thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential inhibition of thrombin activity and thrombin generation by a synthetic direct thrombin inhibitor (napsagatran, Ro 46-6240) and unfractionated heparin in patients with deep vein thrombosis. ADVENT Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Napsagatran Crystallization & Solid-State Control

The following technical guide addresses the crystallization challenges associated with Napsagatran (Ro 46-6240) , a selective thrombin inhibitor. This guide is structured for process chemists and engineers encountering specific solid-state issues such as oiling out (liquid-liquid phase separation), polymorph inconsistency (hydrate vs. anhydrous), and impurity inclusion.[1][2][3]

Status: Active | Topic: Ro 46-6240 (Napsagatran) | Role: Senior Application Scientist[1][2][3]

Executive Summary: The Physicochemical Landscape

Napsagatran is a zwitterionic peptidomimetic containing a basic piperidine-amidine group and an acidic carboxylic acid tail.[1][2][3] This "push-pull" ionization structure creates a steep solubility pH-dependence and a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2][3]

Successful crystallization requires precise control over three variables:

-

Water Activity (

): To stabilize the target monohydrate form.[1] -

Supersaturation (

): To avoid the metastable oiling-out zone.[1][2][3] -

Hydrodynamics: To prevent agglomeration of the needle-like habit common to benzamidine derivatives.

Module 1: Troubleshooting Phase Separation (Oiling Out)

Symptom: The solution turns milky or separates into a dense, oil-rich bottom layer instead of nucleating crystals.[1][2][3]

The Mechanism

Napsagatran, like many peptidomimetics, has a metastable liquid miscibility gap. If the supersaturation generation (cooling or anti-solvent addition) pushes the system into this gap before the crystal nucleation barrier is overcome, the system will oil out. The oil phase is amorphous and traps impurities.[1]

Diagnostic & Solution Protocol

Q: Why is my batch oiling out immediately upon anti-solvent addition? A: You are likely crossing the "Spinodal Decomposition" line before crossing the "Solubility" line.[1] This happens when anti-solvent is added too fast or at too high a temperature.[1]

Corrective Action (The "Cloud Point" Method):

-

Determine the Metastable Zone Width (MSZW): Measure the temperature difference between the saturation temperature (

) and the oiling-out temperature ( -

Implement Seeding: You must seed the reactor with 0.5–1.0 wt% of pure Napsagatran crystals inside the MSZW (before the oiling point).

-

Adjust Solvent Polarity: Napsagatran is amphiphilic.[1][2] If using Acetone/Water, increasing the ionic strength (adding trace NaCl) can sometimes suppress the oiling out, but the primary fix is Seeding .

Table 1: Solvent System Risk Assessment for Napsagatran

| Solvent System | Risk of LLPS (Oiling Out) | Solvency Power | Recommendation |

| Ethanol / Water | Moderate | High | Preferred. Good control of hydrate zone.[1][2][3] |

| Acetone / Water | High | Medium | Use for yield, but requires strict seeding. |

| Methanol / MTBE | Very High | High | Avoid. Rapid polarity shift triggers immediate oiling.[1] |

| Water (pH adjusted) | Low | Low | Used for zwitterionic precipitation (pH 6–7).[1][2][3] |

Module 2: Polymorph & Hydrate Control

Symptom: XRD shows mixed phases or shifting peaks between batches.[1] DSC shows varying endotherms (dehydration events).

The Mechanism

Napsagatran exists as an anhydrous form and a stable monohydrate .[1] The conversion is driven by the water activity (

-

Low

(< 0.3): Favors Anhydrous (often hygroscopic/unstable).[1][2][3] -

High

(> 0.6): Favors Monohydrate (Target).[1][2][3]

Diagnostic & Solution Protocol

Q: My crystals lose crystallinity during drying. Why? A: You are likely over-drying the monohydrate, causing lattice collapse into an amorphous or disordered anhydrous state.

Corrective Action (Water Activity Maintenance):

-

Wash Solvents: Do not wash with pure anhydrous ethanol or acetone.[1] Use a wash solvent with defined water content (e.g., 95:5 EtOH:Water) to maintain the hydration shell during filtration.

-

Drying: Dry under vacuum at moderate temperatures (< 40°C) with a humidity-controlled bleed (RH > 30%) if possible, or stop drying once the LOD (Loss on Drying) reaches the theoretical water content (~3.1% for monohydrate).[1][2][3]

Workflow Visualization: Polymorph Control

The following diagram illustrates the critical decision pathways for stabilizing the correct form.

Caption: Decision logic for maintaining the stability of Napsagatran Monohydrate during crystallization and isolation.

Module 3: Impurity Rejection (Purification)

Symptom: Retention of the des-amidine impurity or stereoisomers (from the piperidine ring chiral centers).[1][2][3]

The Mechanism

Napsagatran synthesis involves stereoselective steps.[1] The crystallization is the final "gate" for optical purity.[1] Zwitterionic crystallization at the Isoelectric Point (pI) is the most powerful rejection mechanism because the lattice energy of the zwitterion is maximized, excluding impurities that cannot conform to the charge network.

Diagnostic & Solution Protocol

Q: The des-amidine impurity is co-crystallizing.[1][2][3] How do I remove it? A: The des-amidine lacks the basic charge, making it less soluble in acidic media but more soluble in neutral organic blends compared to the zwitterionic Napsagatran.

Protocol: pH-Swing Crystallization

-

Dissolution: Dissolve crude at pH < 4 (protonated carboxylic acid, protonated amidine).

-

Neutralization: Slowly add base (NaOH or Triethylamine) to approach the pI (approx pH 6.5–7.5).[1][2][3]

-

Rejection: The zwitterion becomes least soluble at the pI and crystallizes out.[1] The neutral impurities (like des-amidine) remain in the mother liquor if sufficient organic solvent (e.g., 10-20% Ethanol) is present to keep them solubilized.[1][2][3]

Module 4: Experimental Methodology (Standard Operating Procedure)

This protocol is designed to isolate Napsagatran Monohydrate with >99.5% purity.[1]

-

Charge: Reactor with 1.0 kg Crude Napsagatran.

-

Solvent: Add 10 L of Ethanol:Water (80:20 v/v).

-

Dissolution: Heat to 60°C. Ensure complete dissolution. (If hazy, polish filter).[1][2][3]

-

Cooling 1: Cool to 45°C (Just above the metastable limit).

-

Seeding: Add 10g (1%) Napsagatran Monohydrate seeds suspended in the solvent mix.

-

Aging: Hold at 45°C for 2 hours. Critical Step: This allows seeds to grow and prevents secondary nucleation of the wrong form.

-

Cooling 2: Linear cool to 5°C over 6 hours (Slow rate prevents oiling out).

-

Isolation: Filter under vacuum.

-

Washing: Wash cake with 2 L of Ethanol:Water (90:10 v/v). Do not use 100% Ethanol.

-

Drying: Vacuum dry at 35°C until water content is 3.0–3.5% (KF titration).

Process Flow Diagram

Caption: Optimized cooling crystallization workflow for Napsagatran Monohydrate.

References

-

Hilpert, K., et al. (1994).[1] "Design and synthesis of potent and selective thrombin inhibitors." Journal of Medicinal Chemistry, 37(23), 3889–3901.[1]

-

Tschopp, T. B., et al. (1995).[1] "Napsagatran (Ro 46-6240): a potent, selective and reversible thrombin inhibitor."[1][2][3][4][5] Thrombosis and Haemostasis, 74(6), 1467-1475.[1][2][3]

-

Mullin, J. W. (2001).[1][2] Crystallization. Butterworth-Heinemann.[1][2][3] (Standard reference for metastable zone width and seeding mechanics).

-

Giron, D. (1995).[1][2] "Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates." Thermochimica Acta, 248, 1-59.[1][2] (Reference for hydrate/solvate analysis).

Sources

Napsagatran Degradation Pathways: A Technical Support Guide for Researchers

Welcome to the technical support center for napsagatran studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the stability and degradation of napsagatran. As a potent, synthetic, non-peptide thrombin inhibitor, understanding its degradation profile is critical for ensuring the efficacy, safety, and shelf-life of any formulation. This document provides in-depth, experience-driven insights into potential degradation pathways, byproducts, and the experimental methodologies to investigate them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that may arise during the initial stages of working with napsagatran.

Q1: What are the most likely degradation pathways for napsagatran based on its chemical structure?

A1: Based on the functional groups present in the napsagatran molecule (amides, a sulfonamide, a guanidine group, and a carboxylic acid), the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis.[1][2] The amide bonds are susceptible to hydrolysis, particularly at non-neutral pH. The tertiary amine and the naphthalene ring could be prone to oxidation. Photodegradation should also be considered due to the presence of the naphthalene chromophore.[3][4]

Q2: I am observing a loss of napsagatran potency in my formulation over time. What could be the cause?

A2: A loss of potency is a primary indicator of chemical degradation. The most common culprits are hydrolysis of the amide linkages or oxidation of susceptible moieties.[2] To identify the root cause, a systematic forced degradation study is recommended. This involves subjecting napsagatran to stress conditions such as acidic and basic pH, oxidative stress (e.g., with hydrogen peroxide), elevated temperature, and light exposure.[5][6]

Q3: Are there any known metabolites of napsagatran that could be mistaken for degradation products?

A3: While specific metabolic pathways in humans are not extensively detailed in publicly available literature, it is known that napsagatran is actively excreted.[7] It is plausible that in biological systems, enzymatic hydrolysis or other metabolic transformations could occur. When analyzing in vivo or in vitro biological samples, it is crucial to differentiate between metabolic products and chemical degradants. This can often be achieved by comparing the profiles of samples from stability studies with those from metabolic studies.

Q4: What analytical techniques are best suited for monitoring napsagatran degradation?

A4: A stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method is the gold standard for separating and quantifying napsagatran from its potential degradation products.[8][9] Coupling the liquid chromatography system to a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of the byproducts formed.[10][11]

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during napsagatran stability and degradation studies.

Issue 1: Unexpected Peaks Appearing in the Chromatogram of a Napsagatran Sample

-

Potential Cause: Formation of degradation products.

-

Troubleshooting Steps:

-

Confirm Peak Identity: Determine if the new peaks are related to napsagatran. A diode-array detector (DAD) can provide UV spectra, which may show similarities to the parent compound. For definitive identification, LC-MS is invaluable for obtaining molecular weight and fragmentation data of the unknown peaks.[10]

-

Forced Degradation Study: To understand the origin of these peaks, perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[5][12] This will help to systematically generate and identify the degradation products.

-

Method Specificity: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent drug from all potential degradation products. This may require optimizing the mobile phase, column, and gradient conditions.[9]

-

Issue 2: Poor Mass Balance in a Stability Study

-

Potential Cause:

-

Formation of non-UV active degradation products.

-

Formation of volatile byproducts.

-

Precipitation of the drug or its degradants.

-

Adsorption of the drug or degradants to container surfaces.

-

-

Troubleshooting Steps:

-

Employ a Universal Detector: If non-UV active byproducts are suspected, use a detector that is not dependent on a chromophore, such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), in conjunction with your UV detector.

-

Headspace Analysis: For suspected volatile byproducts, headspace gas chromatography (GC) can be employed.

-

Solubility Checks: Visually inspect your samples for any precipitation. If observed, you may need to adjust the solvent composition to ensure all components remain in solution before analysis.

-

Container Compatibility: Investigate potential interactions with the storage container. This can be done by analyzing the container rinse.

-

Part 3: Experimental Protocols & Data Presentation

Forced Degradation Protocol for Napsagatran

This protocol outlines a general procedure for conducting a forced degradation study on a napsagatran drug substance or product.

Objective: To intentionally degrade napsagatran under controlled stress conditions to identify potential degradation pathways and byproducts.

Materials:

-

Napsagatran reference standard

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

HPLC-grade acetonitrile and methanol

-

Appropriate buffers (e.g., phosphate or acetate)

-

Calibrated pH meter

-

HPLC or UPLC system with DAD and MS detectors

-

Photostability chamber

-

Oven

Procedure:

-

Sample Preparation: Prepare a stock solution of napsagatran at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the napsagatran stock solution with an equal volume of 0.1 N HCl. Store at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the napsagatran stock solution with an equal volume of 0.1 N NaOH. Store at 60°C for a specified time.

-

Oxidation: Mix the napsagatran stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified time.

-

Thermal Degradation: Store the solid napsagatran powder and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.

-

Photodegradation: Expose the solid napsagatran powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration for analysis by a validated stability-indicating LC-MS method.

-

Data Evaluation:

-

Calculate the percentage degradation of napsagatran.

-

Identify and characterize the degradation products using their retention times, UV spectra, and mass spectral data.

-

Propose degradation pathways based on the identified byproducts.

-

Predicted Degradation Products of Napsagatran

The following table summarizes the potential degradation products of napsagatran based on its chemical structure and common degradation reactions.

| Degradation Pathway | Potential Byproduct(s) | Anticipated m/z | Notes |

| Hydrolysis (Amide Bond) | Napsagatran diacid | 577.2 | Cleavage of the amide bond linking the asparagine and cyclopropylglycine moieties. |

| Naphthalenesulfonyl-asparagine | 351.1 | ||

| Cyclopropylglycine | 115.1 | ||

| Hydrolysis (Guanidine) | Napsagatran urea derivative | 559.2 | Hydrolysis of the guanidine group to a urea group. |

| Oxidation | N-oxide on the piperidine nitrogen | 574.2 | Oxidation of the tertiary amine. |

| Hydroxylated naphthalene ring | 574.2 | Oxidation of the aromatic ring system. |

Part 4: Visualizing Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of napsagatran.

Caption: Workflow for investigating napsagatran degradation.

References

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- Degradation Pathways: A Case Study with Pegylated L-Asparaginase. (2019).

- Interspecies pharmacokinetic comparisons and allometric scaling of napsagatran, a low molecular weight thrombin inhibitor. (n.d.). PubMed.

- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.

- Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. (2020). PubMed.

- Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. (n.d.). SciELO.

- Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap. (n.d.). PMC - PubMed Central.

- Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (n.d.). PubMed.

- Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. (n.d.). PMC - NIH.

- Significance of Stability Studies on Degradation Product. (n.d.). RJPT.

- Forced degradation studies on Naratriptan HCL by High Performance Liquid Chromatography. (n.d.). ResearchGate.

- Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. (2026). ResearchGate.

- Napsagatran | C26H36N6O7S | CID 11954363. (n.d.). PubChem - NIH.

- Napsagatran Anhydrous | C26H34N6O6S | CID 6918278. (n.d.). PubChem.

- Typical chromatograms of forced degradation of dabigatran etexilate at... (n.d.). ResearchGate.

- Dabigatran - Metabolism, Pharmacologic Properties and Drug Interactions. (n.d.). PubMed.

- Oxidation of polysorbates – An underestimated degradation pathway? (2025). PMC - NIH.

- Synthesis of the Degradation Impurities of Dabigatran Etexilate Mesylate. (2015). Chinese Journal of Modern Applied Pharmacy.

- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PMC - NIH.

- Lifitegrast Degradation: Products and Pathways. (n.d.). MDPI.

- Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI.

- The effect of warfarin on the pharmacokinetics and pharmacodynamics of napsagatran in healthy male volunteers. (n.d.). PubMed.

- A new and stability indicating liquid chromatographic method for the determination of dabigatran in bulk drug and pharmaceutical dosage form. (n.d.). TSI Journals.

- Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. (2013). ResearchGate.

- Improvement in photostability of pantoprazole sodium by microencapsulation. (n.d.). PubMed.

Sources

- 1. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improvement in photostability of pantoprazole sodium by microencapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. Interspecies pharmacokinetic comparisons and allometric scaling of napsagatran, a low molecular weight thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

How to prevent Napsagatran precipitation in buffer

Introduction: The Challenge of Napsagatran Solubility

Napsagatran (also known as Ro 46-6240) is a potent, synthetic direct thrombin inhibitor.[1][2] As a key research compound, its accurate and consistent performance in in vitro and ex vivo assays is paramount. However, researchers frequently encounter a significant hurdle: the precipitation of Napsagatran upon dilution into aqueous experimental buffers. This guide provides an in-depth analysis of the causes of this phenomenon and offers a suite of preventative strategies, troubleshooting protocols, and validated methodologies to ensure your experiments proceed with soluble, active Napsagatran.

Understanding the 'Why': Physicochemical Drivers of Napsagatran Precipitation

To prevent precipitation, we must first understand its root causes. The molecular structure of Napsagatran itself holds the key. It contains multiple ionizable functional groups: a strongly basic carbamimidoylpiperidinyl (amidino) group and an acidic carboxylic acid group.[1][3] This makes Napsagatran a zwitterionic compound, whose net charge—and therefore aqueous solubility—is highly dependent on the pH of the surrounding medium.

Precipitation is most often triggered by two primary factors:

-

pH-Dependent Solubility: At a specific pH, known as the isoelectric point (pI), the net charge of the Napsagatran molecule will be zero. Near this pI, intermolecular attractions can increase, leading to aggregation and a dramatic decrease in solubility. Conversely, at pH values significantly above or below the pI, the molecule will carry a net negative or positive charge, respectively, enhancing its interaction with water and increasing solubility.

-

Solvent Shift Precipitation ("Co-solvent Shock"): Napsagatran is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[4] Researchers typically prepare a concentrated stock solution in 100% DMSO. When a small volume of this stock is rapidly diluted into a large volume of aqueous buffer, the local concentration of DMSO is instantaneously diluted. If the aqueous buffer alone cannot support the drug's solubility at that concentration, the compound "crashes out" of the solution, forming a precipitate.[5][6]

General factors such as temperature, buffer ionic strength, and the presence of certain salts can also modulate drug stability and contribute to precipitation.[7][8]

Proactive Strategies for Preventing Precipitation

Success lies in preparation. By carefully selecting and preparing your buffers and handling the compound with best practices, you can proactively avoid precipitation issues.

Strategic Buffer Selection and pH Optimization

Controlling the pH is the single most effective tool for maintaining Napsagatran solubility.[9][10] Since the exact pI of Napsagatran is not widely published, an empirical approach is recommended.

-

For General Assays (near physiological pH): Aim for a buffer pH of 7.2-7.6 . Buffers like HEPES or Phosphate-Buffered Saline (PBS) are suitable. At this pH, the carboxylic acid is deprotonated (negative charge) and the amidino group is protonated (positive charge), but the net charge should be sufficient for moderate solubility.

-

For Enhanced Solubility: If precipitation occurs at neutral pH, adjusting the pH away from the likely pI can significantly help.

-

Acidic Buffers (pH 4.0-5.5): In this range, the carboxylic acid may be neutral, but the amidino group will be strongly protonated, conferring a net positive charge and increasing solubility. Acetate or citrate buffers are appropriate.

-

Basic Buffers (pH 8.0-9.0): In this range, the amidino group may be neutral, but the carboxylic acid will be strongly deprotonated, conferring a net negative charge. Tris or borate buffers can be used.

-

Key Causality: By moving the buffer pH away from the molecule's isoelectric point, you ensure the molecule maintains a net charge, which promotes favorable interactions with polar water molecules and prevents aggregation.[10]

Implementing a Co-solvent System

For many experimental systems, especially those requiring higher concentrations of Napsagatran, a co-solvent is necessary.

-

DMSO: The most common co-solvent. The final concentration of DMSO in your assay should be kept as low as possible while maintaining solubility, typically between 0.1% and 1.0% . Most cell lines and enzymes tolerate this range, but it is critical to run a vehicle control (buffer with the same % of DMSO but no drug) to validate that the solvent does not affect your experimental outcome.

-

Ethanol or PEG 400: Can be considered as alternatives if DMSO interferes with the assay.

Self-Validation: Always visually inspect your final working solution after adding the Napsagatran stock. The solution should be perfectly clear. If you observe any haziness, cloudiness, or visible particles, precipitation has occurred.

Proper Stock Solution and Dilution Technique

The way you dilute your stock is critical to avoiding co-solvent shock.

-

Prepare a High-Concentration Stock: A 10-20 mM stock in 100% anhydrous DMSO is standard. Store this stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

-

Use Serial Dilutions: Never perform a large, single-step dilution. Create an intermediate dilution first in your chosen buffer or a buffer/co-solvent mixture.

-

Technique Matters: Add the Napsagatran stock solution dropwise into the vortexing buffer, not the other way around. This ensures rapid dispersal of the DMSO and drug molecules, preventing the formation of localized, supersaturated regions that can initiate precipitation.

Summary of Recommended Buffer Conditions

| Parameter | Recommendation | Rationale & Considerations |

| Primary Buffer | HEPES, PBS, Tris | Choose based on required pH range and compatibility with your assay system. |

| pH | 7.2 - 7.6 (Standard) or 4.0-5.5 / 8.0-9.0 (Enhanced Solubility) | Directly modulates the net charge on the Napsagatran molecule to enhance solubility.[10] |

| Co-solvent | 0.1% - 1.0% DMSO (final concentration) | Maintains solubility when aqueous conditions alone are insufficient.[6] Always run a vehicle control. |

| Ionic Strength | 100 - 150 mM (e.g., physiological saline) | While less critical than pH, extremes in salt concentration can affect solubility ("salting out"). |

| Temperature | Prepare fresh; store on ice for short-term use. | Low temperatures can sometimes decrease solubility. Avoid freeze-thawing of aqueous working solutions. |

Troubleshooting Guide: Precipitation Detected

If you observe precipitation, do not proceed with your experiment. The effective concentration of your drug is unknown and the precipitate can interfere with assays. Follow this workflow to diagnose and solve the issue.

Caption: Troubleshooting workflow for Napsagatran precipitation.

Frequently Asked Questions (FAQs)

Q1: Can I filter out the precipitate and use the remaining solution? No. Filtering removes an unknown amount of your compound, making the final concentration inaccurate. The solution may also be supersaturated and could precipitate again later. You must remake the solution correctly.[6]

Q2: My Napsagatran solution was clear yesterday, but it's cloudy today. What happened? This indicates delayed precipitation or instability. Aqueous solutions of many small molecules are not stable for long periods at 4°C or room temperature.[7][8] It is best practice to prepare Napsagatran working solutions fresh for each experiment from a frozen DMSO stock.

Q3: I need to use a buffer system that is incompatible with DMSO. What are my options? This is challenging. First, determine the absolute maximum aqueous solubility at an optimized pH (e.g., pH 5.0 or 8.5) without any co-solvent. If this concentration is too low for your experiment, you may need to investigate solubility-enhancing excipients like cyclodextrins or non-ionic surfactants (e.g., Tween-20, Pluronic F-68), but these must be validated for compatibility with your assay.[11][12]

Q4: How do I know what pH to use for my experiment? The primary consideration is the requirement of your biological system (e.g., enzyme activity, cell viability). Most experiments are run near physiological pH (~7.4). Only deviate from this if you have persistent solubility issues and have confirmed that the altered pH will not compromise your assay's integrity.

Appendix: Experimental Protocols

Protocol 1: Preparation of 10 mM Napsagatran Stock in DMSO

-

Pre-Weigh: Allow the vial of Napsagatran (MW: 576.67 g/mol for hydrate form) to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.[13]

-

Calculation: For 1 mL of a 10 mM stock, you will need 5.77 mg of Napsagatran hydrate.

-

Dissolution: Add the calculated mass to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell-culture grade DMSO.

-

Solubilize: Vortex vigorously for 1-2 minutes. If needed, sonicate briefly in a water bath until all solid material is completely dissolved. The solution must be perfectly clear.

-

Aliquot & Store: Dispense into small, single-use aliquots (e.g., 20 µL) in low-retention tubes. Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in PBS (pH 7.4) with 0.5% DMSO

This protocol details the preparation of 1 mL of a final working solution, a common scenario for cell culture or enzymatic assays.

-

Thaw Stock: Remove one 20 µL aliquot of 10 mM Napsagatran in DMSO from the freezer. Thaw completely and spin down briefly.

-

Prepare Intermediate Dilution:

-

Label a sterile 1.5 mL tube "Intermediate."

-

Add 98 µL of PBS (pH 7.4) to this tube.

-

Add 2 µL of the 10 mM Napsagatran stock to the PBS. This creates a 200 µM solution in 2% DMSO. Vortex immediately.

-

-

Prepare Final Dilution:

-

Label a sterile 1.5 mL tube "Final 10 µM."

-

Add 950 µL of PBS (pH 7.4) to this tube.

-

Transfer 50 µL of the 200 µM "Intermediate" solution to the "Final" tube.

-

-

Finalize: Vortex the final solution gently. The final concentration is 10 µM Napsagatran in a buffer containing 0.1% DMSO from the intermediate step plus the DMSO carried over, resulting in a negligible final DMSO concentration well below 0.5%.

-

Validate: Visually confirm the final solution is completely clear before use. Prepare fresh before each experiment.

Caption: Recommended two-step serial dilution workflow.

References

-

Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. Retrieved from [Link]

-

Pritchard, E., O'Mara, M., & Slitt, A. (2012). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Retrieved from [Link]

-

Gao, D. (2001). Physical chemical stability of warfarin sodium. PMC - NIH. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

-

ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Napsagatran | C26H36N6O7S | CID 11954363. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Napsagatran Anhydrous | C26H34N6O6S | CID 6918278. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

-

PubMed. (n.d.). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Retrieved from [Link]

-

bioRxiv. (2023). In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). Retrieved from [Link]

-

PubMed. (2008). Effect of Pharmaceutical Excipients on Aqueous Stability of Rabeprazole Sodium. Retrieved from [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and Stability Advantage of Aceclofenac Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

-

ACS Publications. (n.d.). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). NAPSAGATRAN. Retrieved from [Link]

-

GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

-

PMC - NIH. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Retrieved from [Link]

-

ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

Sources

- 1. Napsagatran | C26H36N6O7S | CID 11954363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Napsagatran Anhydrous | C26H34N6O6S | CID 6918278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Napsagatran | 159668-20-9 [chemicalbook.com]

- 5. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. wjbphs.com [wjbphs.com]

- 11. Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Physical chemical stability of warfarin sodium - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Napsagatran Large-Scale Synthesis

Welcome to the technical support guide for the large-scale synthesis of Napsagatran. This document is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when scaling up the production of this potent thrombin inhibitor. The following question-and-answer guide provides in-depth, field-proven insights and troubleshooting protocols grounded in established chemical principles.

Section 1: Synthesis of Key Intermediates & Stereochemical Control

The synthesis of Napsagatran hinges on the successful and stereochemically pure preparation of its core building blocks. This section addresses the primary challenges associated with these precursors.

Q1: We are struggling with poor enantiomeric excess (e.e.) in the synthesis of the 3-(1-hydroxy-2-naphthyl)-L-alanine derivative. What strategies can improve stereocontrol on a large scale?

A1: Achieving high enantiomeric purity for the chiral amino acid core is a critical challenge, as the biological activity of Napsagatran is highly dependent on its stereochemistry. Poor stereocontrol typically arises from either an inefficient asymmetric synthesis or racemization during subsequent steps.